molecular formula C11H18N2O B1312663 1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine CAS No. 725212-65-7

1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine

Cat. No. B1312663
M. Wt: 194.27 g/mol
InChI Key: NRNLTSHXEJITJL-UHFFFAOYSA-N
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Description

1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine is a compound with a furylmethyl group and a piperidinyl group attached to the methylamine . It has a molecular weight of 194.28 .


Molecular Structure Analysis

The molecular formula of this compound is C11H18N2O . The InChI code is 1S/C11H18N2O/c12-7-10-3-1-5-13 (8-10)9-11-4-2-6-14-11/h2,4,6,10H,1,3,5,7-9,12H2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 194.27 g/mol . It’s usually solid, sometimes liquid . The predicted density is 1.059±0.06 g/cm3 .

Scientific Research Applications

  • One-Pot Wittig Synthesis of Methyl-3-[5-(Hydroxymethyl)-2-Furyl]Acrylate from Fructose

    • Application Summary : This research focuses on the synthesis of a stable 5-HMF derivative (platform compound) with good water-solubility directly from carbohydrates .
    • Methods of Application : The synthesis involves refluxing fructose in DMSO for 2 hours followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate .
    • Results : The reaction yielded two products 2a and 2b in a 4:1 ratio. The best yield (56%) from both approaches was observed with a slight (1.2×) excess of the phosphorane calculated for starting fructose .
  • Biological Potential of Indole Derivatives

    • Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Methods of Application : Various scaffolds of indole are synthesized for screening different pharmacological activities .
    • Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

[1-(furan-2-ylmethyl)piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c12-7-10-3-1-5-13(8-10)9-11-4-2-6-14-11/h2,4,6,10H,1,3,5,7-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNLTSHXEJITJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00462967
Record name 1-[1-(2-FURYLMETHYL)-3-PIPERIDINYL]METHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine

CAS RN

725212-65-7
Record name 1-[1-(2-FURYLMETHYL)-3-PIPERIDINYL]METHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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